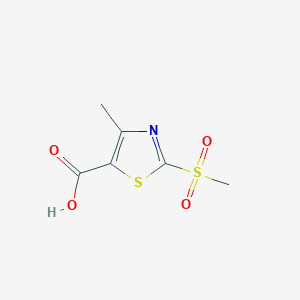

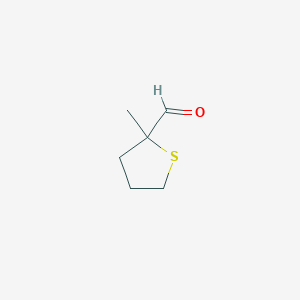

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . It can be used as an intermediate in organic synthesis and medicinal chemistry . It can also be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules .

Molecular Structure Analysis

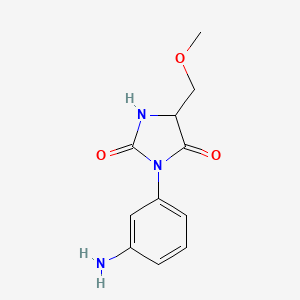

The molecular formula of “2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” is C6H7NO4S2 . Its average mass is 221.254 Da and its monoisotopic mass is 220.981644 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” are not fully available in the search results. It has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis Applications

- Efficient Synthesis of Benzothiazoles and Benzoxazoles : Methanesulfonic acid derivatives, similar in functionality to "2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid," have been utilized as efficient catalysts or intermediates in the synthesis of heterocyclic compounds like benzothiazoles and benzoxazoles. These processes highlight the versatility of methanesulfonic acid derivatives in facilitating condensation reactions under mild conditions, leading to good yields of the desired products (Sharghi & Asemani, 2009); (Kumar, Rudrawar, & Chakraborti, 2008).

Chemical Transformation

- Esterification of Carboxylic Acids : Studies have shown that ionic liquids based on methanesulfonate derivatives can be effective in the esterification of carboxylic acids, showcasing the potential of these compounds in green chemistry applications due to their reusability and mild reaction conditions (Brinchi, Germani, & Savelli, 2003).

Catalyst Efficiency

- Reductive Ring-Opening Reactions : Methanesulfonic acid has been utilized as an efficient catalyst for the reductive ring-opening of benzylidene acetals, demonstrating its utility in promoting regioselective reactions with significant yields. This application underscores the role of methanesulfonic acid derivatives in organic synthesis, particularly in the modification of glycosidic structures (Zinin et al., 2007).

Novel Derivatives and Their Applications

- Derivative Synthesis : The acylation and subsequent modification of thiazole carboxylic acid derivatives have led to the development of various compounds with potential applications in drug discovery and material science. Such studies illustrate the synthetic versatility of thiazole derivatives and their importance in medicinal chemistry (Dovlatyan et al., 2004).

Environmental and Analytical Chemistry

- Luminescence Sensing and Pesticide Removal : Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, similar to the core structure of "2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid," have shown promise as luminescent sensory materials for detecting environmental contaminants and for the removal of pesticides. This application highlights the potential of such derivatives in environmental monitoring and remediation (Zhao et al., 2017).

Safety And Hazards

The safety information for “2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-3-4(5(8)9)12-6(7-3)13(2,10)11/h1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAPDGVFRHECHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)